2-ethoxy-5-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Description
2-ethoxy-5-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Molecular Interaction
Studies on compounds with similar structural features have provided insights into molecular interactions and crystal structure. For instance, Gelbrich, Haddow, and Griesser (2011) explored the crystal structure of a sulfonylurea derivative, revealing intermolecular hydrogen bonding patterns that contribute to the understanding of molecular assemblies in solids (Gelbrich, Haddow, & Griesser, 2011).
Nonlinear Optical Properties
Nonlinear optical properties of benzenesulfonate derivatives have been investigated for their potential in optical limiting applications, which is crucial for developing protective devices against intense light sources (Ruanwas et al., 2010).
Cognitive Enhancement
Research on benzenesulfonamide derivatives also extends to the field of neuropharmacology, where compounds have been studied for their cognitive-enhancing properties, potentially offering therapeutic benefits for diseases characterized by cognitive deficits (Hirst et al., 2006).
Photodynamic Therapy
The development of photosensitizers for photodynamic therapy, an innovative cancer treatment method, has been explored through the synthesis of zinc phthalocyanine derivatives with benzenesulfonamide groups, demonstrating significant potential due to high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Adrenergic Receptor Agonism
In the search for new therapeutic agents, tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been evaluated as human beta3 adrenergic receptor agonists, showing significant selectivity and efficacy, which is important for the treatment of metabolic disorders (Parmee et al., 2000).
Anticancer Activity
The synthesis and evaluation of novel tetrahydroquinoline derivatives bearing sulfonamide moieties for their anticancer properties have led to the identification of compounds with potent activity, underscoring the importance of structural modification in drug discovery (Alqasoumi et al., 2010).
Catalysts for Chemical Reactions
Ruthenium complexes containing aromatic sulfonamides have been synthesized and shown to be effective catalysts for the transfer hydrogenation of acetophenone derivatives, illustrating the role of these compounds in facilitating organic transformations (Dayan et al., 2013).
Drug Transport Mechanisms
The understanding of drug transport mechanisms through studies on benzenesulfonamide derivatives has implications for improving drug delivery and efficacy, as demonstrated by research on hepatobiliary transport (Fukuda et al., 2010).
Carbonic Anhydrase Interactions
Investigations into the interactions between human carbonic anhydrases and novel classes of benzenesulfonamides have revealed promising inhibitors with selectivity towards specific isoforms, contributing to the development of therapeutic agents for various diseases (Bruno et al., 2017).
Antimicrobial Activities
The synthesis and antimicrobial efficacy of quinoline-based compounds, including those with benzenesulfonamide groups, have been explored, highlighting their potential in addressing bacterial and fungal infections (Journals, Vora, & Vora, 2012).
P2X7 Nucleotide Receptor Antagonism
Isoquinolines have been studied as antagonists of the P2X7 nucleotide receptor, indicating significant selectivity differences between human and rat receptor homologues, which may inform the development of targeted therapies (Humphreys et al., 1998).
Properties
IUPAC Name |
2-ethoxy-5-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-4-21(24)23-12-6-7-16-9-10-17(14-18(16)23)22-28(25,26)20-13-15(3)8-11-19(20)27-5-2/h8-11,13-14,22H,4-7,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYPAFNSNQNLPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.